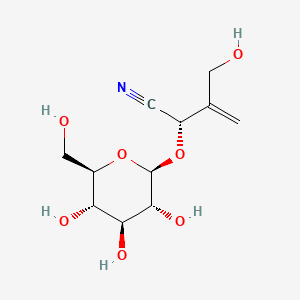
Cardiospermin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cardiospermin is a cyanogenic glycoside.
Applications De Recherche Scientifique
Phytochemical Profile
Cardiospermum halicacabum contains various bioactive compounds, including:
- Cardiospermin : The primary active compound responsible for many of its therapeutic effects.
- Flavonoids : Such as apigenin and luteolin, which contribute to its anti-inflammatory and antioxidant activities.
- Phenolic Compounds : Including chlorogenic acid and caffeic acid, known for their health benefits.
The presence of these compounds underscores the plant's potential in treating various ailments.
Anti-inflammatory and Analgesic Effects
This compound exhibits significant anti-inflammatory properties, making it useful in treating conditions such as arthritis and dermatitis. Studies have shown that extracts from C. halicacabum can reduce inflammation markers and alleviate pain without the side effects associated with synthetic drugs .
Antioxidant Activity
The antioxidant properties of this compound help combat oxidative stress, which is linked to various chronic diseases. Research indicates that its extracts can scavenge free radicals effectively, providing a protective effect against cellular damage .
Anxiolytic Properties
This compound has been identified as an effective anxiolytic agent. In animal studies, it demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential use in managing anxiety disorders . The mechanism appears to involve modulation of GABAergic activity in the brain, enhancing the calming effects without motor coordination impairment .
Antimicrobial Effects
Extracts of C. halicacabum have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. This property supports its traditional use in treating infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, particularly through apoptosis induction in cancer cells. Further research is needed to elucidate its mechanisms and efficacy against specific cancer types .
Study 1: Anxiolytic Activity
A study utilized an elevated plus-maze model to evaluate the anxiolytic effects of this compound isolated from C. halicacabum roots. Results indicated that doses of 30 mg/kg significantly increased open arm entries and time spent in illuminated areas compared to control groups treated with diazepam .
Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of C. halicacabum extracts on patients with inflammatory skin conditions, participants reported significant improvement in symptoms such as itching and redness after two weeks of treatment with a topical formulation containing this compound .
Propriétés
Numéro CAS |
54525-10-9 |
|---|---|
Formule moléculaire |
C11H17NO7 |
Poids moléculaire |
275.25 g/mol |
Nom IUPAC |
(2S)-3-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enenitrile |
InChI |
InChI=1S/C11H17NO7/c1-5(3-13)6(2-12)18-11-10(17)9(16)8(15)7(4-14)19-11/h6-11,13-17H,1,3-4H2/t6-,7-,8-,9+,10-,11-/m1/s1 |
Clé InChI |
MQTLCYHUTVTHFO-MPVQUNCYSA-N |
SMILES |
C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérique |
C=C(CO)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
cardiospermin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















